Subnanomolar hCA VII Inhibition Distinguishes Ethoxzolamide from Most Clinical Sulfonamide CAIs
Ethoxzolamide achieves subnanomolar inhibition of human carbonic anhydrase VII (hCA VII) with a Ki of 0.8 nM, whereas the clinically widely used sulfonamides acetazolamide, methazolamide, dorzolamide, and brinzolamide all exhibit Ki values in the range of 2.1–3.5 nM for this same isoform [1]. This represents a 2.6- to 4.4-fold greater potency of ethoxzolamide against hCA VII relative to these comparators.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase VII |
|---|---|
| Target Compound Data | Ki = 0.8 nM (hCA VII) |
| Comparator Or Baseline | Acetazolamide, methazolamide, dorzolamide, brinzolamide: Ki = 2.1–3.5 nM (hCA VII) |
| Quantified Difference | Ethoxzolamide Ki is 2.6- to 4.4-fold lower (more potent) |
| Conditions | Stopped-flow CO2 hydration assay using recombinant hCA VII |
Why This Matters
For studies targeting hCA VII—an isoform implicated in neuronal excitation and seizure pathophysiology—ethoxzolamide provides superior target engagement at equivalent concentrations, reducing the required working concentration and potentially minimizing off-isoform effects at cytosolic CA I and II.
- [1] Vullo D, Franchi M, Gallori E, et al. Carbonic anhydrase inhibitors: inhibition of the human cytosolic isozyme VII with aromatic and heterocyclic sulfonamides. Bioorg Med Chem Lett. 2005;15(4):971-976. View Source
